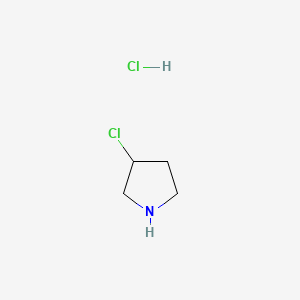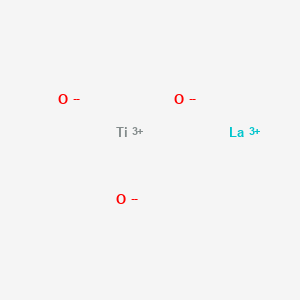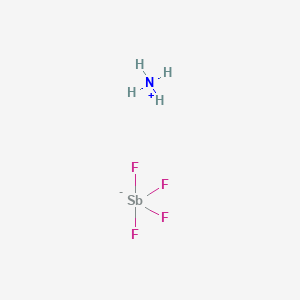
Ammonium antimony fluoride
描述
Ammonium antimony fluoride is an inorganic compound with the chemical formula (NH4)2SbF5. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium antimony fluoride can be synthesized through the reaction of antimony pentafluoride with ammonium fluoride. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The chemical equation for this reaction is: [ \text{SbF}_5 + 2 \text{NH}_4\text{F} \rightarrow (\text{NH}_4)_2\text{SbF}_5 ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony pentafluoride with ammonium fluoride in large-scale reactors. The reaction is carefully monitored to ensure the purity and yield of the final product. The process involves the use of high-purity reagents and controlled environmental conditions to prevent contamination and ensure consistent quality.
化学反应分析
Types of Reactions: Ammonium antimony fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of antimony.
Reduction: It can be reduced to form lower oxidation state compounds of antimony.
Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogen exchange reactions can be carried out using halide salts under aqueous or non-aqueous conditions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various halide-substituted antimony compounds.
科学研究应用
Ammonium antimony fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex fluorine-containing compounds and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological systems where fluoride ions play a crucial role, such as in enzyme inhibition studies.
Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent in certain diseases.
Industry: It is used in the production of specialty chemicals, glass etching, and as a component in certain types of batteries.
作用机制
The mechanism of action of ammonium antimony fluoride involves the interaction of fluoride ions with various molecular targets. Fluoride ions can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, fluoride ions can form complexes with metal ions, altering their chemical properties and reactivity. The specific pathways and molecular targets depend on the context in which the compound is used.
相似化合物的比较
Ammonium Fluoride (NH4F): A simpler compound with similar fluoride ion properties but lacks the antimony component.
Antimony Pentafluoride (SbF5): A highly reactive fluoride compound used in superacid chemistry.
Ammonium Bifluoride (NH4HF2): Contains both ammonium and fluoride ions but has different chemical properties and applications.
Uniqueness: Ammonium antimony fluoride is unique due to the presence of both ammonium and antimony fluoride components, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
azanium;tetrafluorostibanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.H3N.Sb/h4*1H;1H3;/q;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCUMSGPHFGSV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].F[Sb-](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4H4NSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047965 | |
| Record name | Ammonium antimony tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.792 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52503-06-7, 14972-90-8 | |
| Record name | Ammonium antimony fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium antimony tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium antimony fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of ammonium antimony fluoride phosphate hydrate?
A1: The provided research focuses on sodium antimony fluoride phosphate hydrate (Na(SbF)PO4 · nH2O (n = 2-4)) and this compound phosphate hydrate (NH4(SbF)PO4 · H2O). [] While the exact molecular weight is not provided, the paper highlights the presence of the antimony fluoride cation (SbF2+) as a key structural component in both compounds. [] Further research is needed to determine the precise molecular weight and additional spectroscopic data for this compound phosphate hydrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


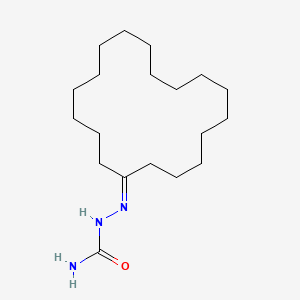
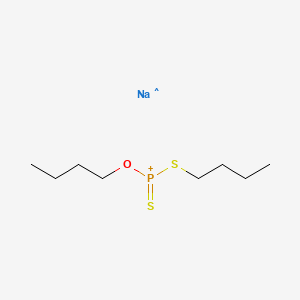

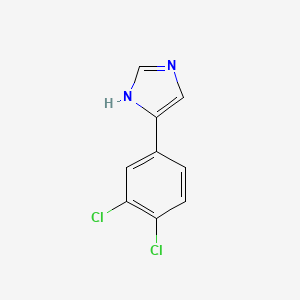
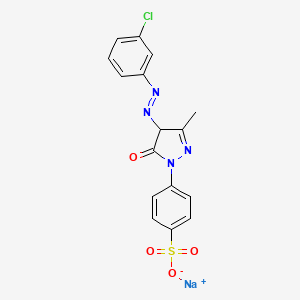
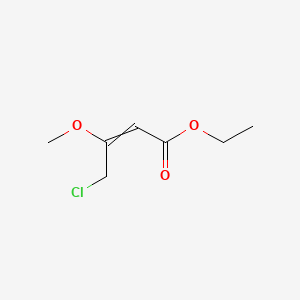
![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)


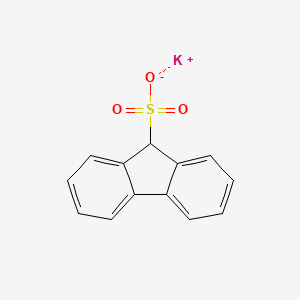
![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B576643.png)
